3,3,7-三甲基-1,2,3,4-四氢异喹啉盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

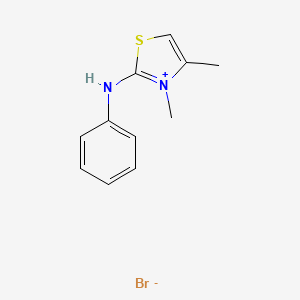

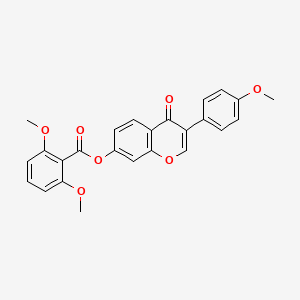

“3,3,7-Trimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride” is a chemical compound with the molecular formula C12H18ClN . It is a derivative of tetrahydroisoquinoline, which is an important structural motif of various natural products and therapeutic lead compounds .

Synthesis Analysis

The synthesis of tetrahydroisoquinoline derivatives has been a topic of considerable research interest. Traditional approaches to the synthesis of C(1)-substituted tetrahydroisoquinolines include the use of harsh conditions or preassembled substrates . Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C(sp3)–H bond of tetrahydroisoquinoline with various nucleophiles have been explored .Molecular Structure Analysis

The molecular structure of “3,3,7-Trimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride” is based on the tetrahydroisoquinoline scaffold, which is a common structural motif in various natural and synthetic compounds . The compound has three methyl groups attached to the nitrogen atom and the two carbon atoms adjacent to it .Chemical Reactions Analysis

Tetrahydroisoquinolines can undergo various chemical reactions. For instance, they can be dehydrogenated to give isoquinoline and hydrogenated to decahydroisoquinoline . They can also be oxidized to the corresponding nitrone using hydrogen peroxide, catalyzed by selenium dioxide .科学研究应用

合成方法和化学性质

- 开发了一种由三甲基甲硅烷叠氮化物和 1,2-二氯乙烷制成的无金属“CN”新来源,用于 α-C-H 三级胺的铜催化氧化氰化,从而能够合成 C1-氰化四氢异喹啉衍生物,产率良好至极好,标志着四氢异喹啉衍生物合成化学的重大进展 (Gen Zhang et al., 2014).

- 报道了手性铱配合物对异喹啉鎓盐的不对称氢化,用于直接合成光学活性 1,2,3,4-四氢异喹啉,展示了生产手性药物的关键技术 (Atsuhiro Iimuro et al., 2013).

生物活性和治疗应用

- 异喹啉生物碱,包括四氢异喹啉衍生物,在治愈各种疾病中显示出显着作用。一项研究强调了降低这些分子的毒性以增加其治疗范围的必要性,重点介绍了 1-芳基-6,7-二甲氧基-1,2,3,4-四氢异喹啉的合成及其与利多卡因相比的高局部麻醉活性 (A. Azamatov et al., 2023).

- 已经探索了四氢异喹啉衍生物的抗癌特性,某些化合物对乳腺癌细胞系显示出有效的细胞毒性,突出了它们作为药物剂的潜力 (K. Redda et al., 2010).

未来方向

作用机制

Target of Action

The primary target of 3,3,7-Trimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is tyrosine hydroxylase (TH) . TH is an enzyme responsible for converting tyrosine to dopamine, a neurotransmitter that plays a crucial role in the nervous system .

Mode of Action

The compound interacts with its target, tyrosine hydroxylase, and reduces its activity . This interaction results in a decrease in dopamine levels in the brain .

Biochemical Pathways

The compound affects the dopaminergic pathway by inhibiting the activity of tyrosine hydroxylase . This inhibition disrupts the conversion of tyrosine to dopamine, leading to a decrease in dopamine levels . The downstream effects of this disruption can impact various neurological processes, as dopamine plays a key role in mood regulation, reward, and motor control.

Result of Action

The reduction in dopamine levels due to the action of 3,3,7-Trimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride can have significant molecular and cellular effects . These effects can manifest in various ways, potentially contributing to neurological disorders given dopamine’s critical role in the nervous system .

Action Environment

The action, efficacy, and stability of 3,3,7-Trimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride can be influenced by various environmental factors. For instance, the compound’s stability could be affected by temperature . Additionally, the compound’s ability to cross the blood-brain barrier is crucial for its action in the brain .

属性

IUPAC Name |

3,3,7-trimethyl-2,4-dihydro-1H-isoquinoline;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N.ClH/c1-9-4-5-10-7-12(2,3)13-8-11(10)6-9;/h4-6,13H,7-8H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCDHWZFAABRCQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(CC(NC2)(C)C)C=C1.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 2-[({[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2999810.png)

![3-(4-Chlorophenyl)-1-(4-methylbenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2999813.png)

![N'-[(E)-(2-morpholino-1,3-thiazol-5-yl)methylidene]benzenecarbohydrazide](/img/structure/B2999815.png)

![2-(2,4-dioxo-1H-pyrimidin-6-yl)-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2999819.png)

![Methyl 3-[5-(2-cyano-3-ethoxy-3-oxo-1-propenyl)-2-furyl]-2-thiophenecarboxylate](/img/structure/B2999821.png)

![N-(2-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-oxoethyl)benzamide](/img/structure/B2999823.png)

![2-(2,2-Dimethyl-[1,3]dioxolan-4-ylmethoxy)-isoindole-1,3-dione](/img/structure/B2999828.png)